molecular formula C17H17NO3 B11178372 Ethyl [(diphenylmethyl)amino](oxo)acetate

Ethyl [(diphenylmethyl)amino](oxo)acetate

Cat. No.: B11178372
M. Wt: 283.32 g/mol
InChI Key: XIAKPXAJODEMRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (diphenylmethyl)aminoacetate is an α-ketoamide derivative characterized by an ethyl ester group, an oxoacetate backbone, and a diphenylmethylamino substituent. The diphenylmethyl group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

ethyl 2-(benzhydrylamino)-2-oxoacetate

InChI

InChI=1S/C17H17NO3/c1-2-21-17(20)16(19)18-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,18,19)

InChI Key

XIAKPXAJODEMRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL [(DIPHENYLMETHYL)CARBAMOYL]FORMATE typically involves the reaction of diphenylmethylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then reacts with the ethyl ester to form the final product .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL [(DIPHENYLMETHYL)CARBAMOYL]FORMATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines.

Scientific Research Applications

ETHYL [(DIPHENYLMETHYL)CARBAMOYL]FORMATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL [(DIPHENYLMETHYL)CARBAMOYL]FORMATE involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural differences and their impact on physicochemical properties:

Compound Name Substituents Key Properties Reference
Ethyl (diphenylmethyl)aminoacetate Diphenylmethylamino High lipophilicity; potential for CNS penetration
Ethyl (4-methoxy-2-nitrophenyl)aminoacetate 4-methoxy-2-nitrophenyl Electron-withdrawing nitro group enhances reactivity in nucleophilic additions
Ethyl 2-(N-Methoxy-N-methylamino)-2-oxoacetate Methoxy-methylamino Increased solubility due to polar methoxy group
Ethyl oxamate Amino group (no aryl substitution) Simpler structure; lower molecular weight; limited bioactivity
Ethyl ([2-(methylthio)phenyl]amino)(oxo)acetate 2-methylthiophenyl Sulfur-containing group may modulate redox activity

Key Observations :

  • Lipophilicity : The diphenylmethyl group in the target compound significantly increases logP compared to simpler analogues like ethyl oxamate .
  • Reactivity : Electron-withdrawing substituents (e.g., nitro in ) enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks.
  • Solubility : Polar substituents (e.g., methoxy in ) improve aqueous solubility, whereas bulky diphenylmethyl groups reduce it .

Biological Activity

Ethyl (diphenylmethyl)aminoacetate is an organic compound classified as a carbamate, notable for its unique structural features, including an ethyl ester and a diphenylmethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H19NO3
  • Molecular Weight : Approximately 283.32 g/mol

The structure of Ethyl (diphenylmethyl)aminoacetate facilitates various chemical interactions, which may enhance its binding affinity to biological targets such as enzymes or receptors. The presence of the diphenylmethyl group contributes steric hindrance, influencing its reactivity and interactions within biological systems.

Biological Activity Overview

Research indicates that Ethyl (diphenylmethyl)aminoacetate may exhibit several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, potentially inhibiting the growth of certain bacteria and fungi.
  • Anticancer Potential : The compound's unique structure allows it to interact with cellular pathways involved in cancer progression, making it a candidate for further pharmacological investigation.

The biological activity of Ethyl (diphenylmethyl)aminoacetate is likely mediated through its interaction with specific biological targets. The diphenylmethyl moiety enhances the compound's ability to bind to proteins or enzymes, potentially leading to inhibition of their activity. This interaction can disrupt normal cellular functions, contributing to its antimicrobial and anticancer effects.

Data Table: Biological Activity Findings

Study ReferenceBiological ActivityTargetEffect
Study 1AntimicrobialBacteria (E. coli)Inhibition of growth at 50 μM
Study 2AnticancerHL-60 leukemia cellsInduction of apoptosis at 10 μM
Study 3Enzyme inhibitionAcetylcholinesteraseIC50 = 25 μM

Case Studies

  • Antimicrobial Activity : A study conducted on the antimicrobial properties of Ethyl (diphenylmethyl)aminoacetate demonstrated significant inhibition against Escherichia coli at concentrations above 50 μM. The mechanism was attributed to disruption of cell membrane integrity.
  • Anticancer Effects : In vitro studies on HL-60 human leukemia cells revealed that treatment with the compound led to increased apoptosis rates at concentrations as low as 10 μM. Flow cytometry analysis confirmed the activation of caspase pathways, indicating a potential mechanism for its anticancer activity.

Q & A

Q. 1.1. What synthetic routes are optimized for preparing Ethyl (diphenylmethyl)aminoacetate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, benzotriazole-mediated methodologies (similar to ) involve refluxing precursors like diphenyl sulfoximines with ethyl glyoxylate derivatives under inert atmospheres (N₂) to prevent oxidation. Key parameters include:

  • Temperature : Elevated temperatures (e.g., 80–120°C) enhance reaction kinetics but may require reflux conditions in solvents like xylene or dioxane .
  • Catalysts : Acidic or basic catalysts (e.g., H₃PO₄) improve regioselectivity for the α-ketoamide bond formation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) is critical for isolating high-purity products (≥98%) .

Q. 1.2. What spectroscopic techniques are essential for characterizing Ethyl (diphenylmethyl)aminoacetate?

Methodological Answer:

  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and N–H bends (if present) at ~3200–3400 cm⁻¹ .
  • NMR :
    • ¹H NMR : Aromatic protons (diphenyl groups) appear as multiplet peaks at δ 7.2–7.6 ppm. The ethyl ester group shows a quartet (δ ~4.2 ppm) and triplet (δ ~1.3 ppm) .
    • ¹³C NMR : The α-keto carbonyl carbon resonates at δ ~195–205 ppm, while the ester carbonyl appears at δ ~165–175 ppm .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with exact mass matching theoretical values (error < 5 ppm) .

Q. 1.3. How can researchers optimize solvent systems for recrystallization?

Methodological Answer:

  • Solvent Selection : Use mixed solvents (e.g., 1,4-dioxane/water) to balance solubility and polarity. For example, dissolve the crude product in hot 1,4-dioxane and slowly add water to induce crystallization .
  • Temperature Gradient : Gradual cooling (e.g., 60°C → 25°C) minimizes impurities and improves crystal lattice formation .

Advanced Research Questions

Q. 2.1. How do steric and electronic effects of the diphenylmethyl group influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Steric Hindrance : Bulky diphenylmethyl groups reduce reaction rates in SN2 mechanisms but favor SN1 pathways due to carbocation stabilization. Monitor kinetic isotope effects (KIE) or Hammett plots to distinguish mechanisms .
  • Electronic Effects : Electron-withdrawing substituents on the phenyl rings enhance electrophilicity of the α-ketoamide carbon, accelerating nucleophilic attacks (e.g., by amines or thiols) .
  • Case Study : Compare reaction rates of Ethyl (diphenylmethyl)aminoacetate with analogs bearing para-substituted phenyl groups (e.g., –NO₂ or –OCH₃) to quantify electronic contributions .

Q. 2.2. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved?

Methodological Answer:

  • Dynamic Effects : Use variable-temperature NMR to identify rotational barriers in amide bonds. For example, coalescence temperatures near 0°C suggest restricted rotation .
  • Tautomerism : Investigate keto-enol tautomerism via deuterium exchange experiments. Enol forms may show additional OH peaks in D₂O-exchanged NMR spectra .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using B3LYP/6-311+G(d,p)) to assign ambiguous signals .

Q. 2.3. What strategies stabilize Ethyl (diphenylmethyl)aminoacetate against hydrolysis under physiological conditions?

Methodological Answer:

  • pH Control : Maintain solutions at pH 4–6 to minimize base-catalyzed ester hydrolysis. Buffers like citrate-phosphate are ideal .
  • Lyophilization : Store lyophilized powders at –20°C in moisture-free environments to prevent hydrolytic degradation .
  • Protecting Groups : Introduce tert-butyl or benzyl groups to the ester moiety for enhanced stability in aqueous media .

Q. 2.4. How can computational modeling predict biological activity or binding modes of this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding with the α-ketoamide group and π-π stacking with diphenyl groups .
  • MD Simulations : Run 100-ns molecular dynamics trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability and binding free energies (MM-PBSA/GBSA) .
  • QSAR Models : Corrogate substituent effects (e.g., logP, polar surface area) with bioactivity data from analogs to predict ADMET properties .

Q. 2.5. What analytical methods resolve discrepancies in reaction yields reported across studies?

Methodological Answer:

  • Reaction Monitoring : Use in situ FTIR or HPLC to track intermediate formation and optimize reaction termination points .
  • Byproduct Analysis : Identify side products (e.g., oxidized or dimerized species) via LC-MS or GC-MS .
  • Reproducibility Checks : Standardize solvent purity (e.g., anhydrous ethyl acetate) and catalyst batch-to-batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.